tert-butyl (3R)-3-(furan-3-yl)piperazine-1-carboxylate
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Overview
Description
Tert-butyl (3R)-3-(furan-3-yl)piperazine-1-carboxylate is a synthetic organic compound that features a piperazine ring substituted with a furan ring and a tert-butyl ester group. Compounds of this nature are often investigated for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3R)-3-(furan-3-yl)piperazine-1-carboxylate typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines.
Introduction of the Furan Ring: The furan ring can be introduced via a nucleophilic substitution reaction.
Esterification: The tert-butyl ester group is introduced through esterification reactions using tert-butyl alcohol and appropriate carboxylate precursors.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The piperazine ring can be reduced under specific conditions to form reduced piperazine derivatives.
Substitution: Both the furan and piperazine rings can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,5-dione derivatives, while reduction of the piperazine ring may yield N-substituted piperazines.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate or as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl (3R)-3-(furan-3-yl)piperazine-1-carboxylate depends on its specific biological target. It may interact with enzymes, receptors, or other biomolecules to exert its effects. The molecular targets and pathways involved would need to be elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (3R)-3-(phenyl)piperazine-1-carboxylate: Similar structure but with a phenyl ring instead of a furan ring.
Tert-butyl (3R)-3-(thiophene-3-yl)piperazine-1-carboxylate: Similar structure but with a thiophene ring instead of a furan ring.
Uniqueness
Tert-butyl (3R)-3-(furan-3-yl)piperazine-1-carboxylate is unique due to the presence of the furan ring, which can impart different electronic and steric properties compared to phenyl or thiophene rings
Properties
IUPAC Name |
tert-butyl (3R)-3-(furan-3-yl)piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3/c1-13(2,3)18-12(16)15-6-5-14-11(8-15)10-4-7-17-9-10/h4,7,9,11,14H,5-6,8H2,1-3H3/t11-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSYKFTWUACGNCI-NSHDSACASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC(C1)C2=COC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCN[C@@H](C1)C2=COC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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